molecular formula C18H12ClN7O3 B2972023 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide CAS No. 881073-48-9

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide

Cat. No. B2972023
CAS RN: 881073-48-9
M. Wt: 409.79
InChI Key: TXRJZGNPNJWYKJ-UHFFFAOYSA-N
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Description

This compound has been studied for its potential pharmacological properties . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, one study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles . Another study reported the synthesis of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as ATR-FTIR, 1H NMR, 13C NMR, and HRMS . These techniques provide information about the functional groups, chemical shifts, and molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . These reactions often involve the use of specific catalysts and reaction conditions to achieve the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . This includes their drug metabolism and pharmacokinetics (DMPK) properties, as well as their oral bioavailability .

Future Directions

The future directions for the study of this compound and similar compounds could involve further exploration of their potential as CDK2 inhibitors . This could include more detailed studies of their mechanism of action, as well as preclinical and clinical testing to assess their safety, efficacy, and pharmacokinetics .

properties

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7O3/c19-12-4-2-5-13(8-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-3-1-6-14(7-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRJZGNPNJWYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide

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